molecular formula C13H10BrFO B6383233 3-Bromo-5-(3-fluoro-2-methylphenyl)phenol, 95% CAS No. 1261933-24-7

3-Bromo-5-(3-fluoro-2-methylphenyl)phenol, 95%

Cat. No. B6383233
CAS RN: 1261933-24-7
M. Wt: 281.12 g/mol
InChI Key: SXXDCQZKNAHQJN-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-fluoro-2-methylphenyl)phenol, 95% is a chemical compound that has a wide range of applications in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 103-105 °C and a boiling point of 327 °C. It has a molecular weight of 227.1 g/mol and a molecular formula of C8H7BrFo. 3-Bromo-5-(3-fluoro-2-methylphenyl)phenol, 95% has a number of unique properties, such as its low volatility, high solubility in water, and its ability to form stable complexes with other compounds. This makes it an ideal compound for a range of scientific applications, from drug discovery to materials science. In

Scientific Research Applications

3-Bromo-5-(3-fluoro-2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis, as it has the ability to form stable complexes with other compounds. It is also used in the synthesis of pharmaceuticals, as it can be used to form a range of different compounds. Additionally, 3-Bromo-5-(3-fluoro-2-methylphenyl)phenol, 95% has been used in the synthesis of polymers, and in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-fluoro-2-methylphenyl)phenol, 95% is not fully understood. However, it is believed that it acts as a catalyst for the formation of stable complexes with other compounds. It is also believed to act as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to form stronger bonds with other molecules, and thus increase the reactivity of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-fluoro-2-methylphenyl)phenol, 95% are not fully understood. However, it is believed that it may have an effect on enzymes, hormones, and other biochemical processes. Additionally, it is believed to have an effect on the central nervous system, as it can act as a neurotransmitter. It is also believed to have an effect on the cardiovascular system, as it can act as a vasodilator.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-5-(3-fluoro-2-methylphenyl)phenol, 95% in laboratory experiments include its low volatility, high solubility in water, and its ability to form stable complexes with other compounds. Additionally, it is a relatively inexpensive compound, which makes it an attractive choice for research and development. However, there are some limitations to using this compound in laboratory experiments. It is highly reactive, and can cause unwanted side reactions. Additionally, it is not biodegradable, so it must be disposed of properly.

Future Directions

The future directions for 3-Bromo-5-(3-fluoro-2-methylphenyl)phenol, 95% are vast and varied. One possible direction is the development of new compounds based on its structure. Additionally, it could be used to create new pharmaceuticals and materials, as well as to develop new catalysts and catalytic processes. Finally, it could be used in the development of new sensors and diagnostic tools, as well as in the development of new biocatalysts.

Synthesis Methods

3-Bromo-5-(3-fluoro-2-methylphenyl)phenol, 95% can be synthesized in a number of different ways. One of the most common methods is the Williamson ether synthesis, which involves the reaction of an alcohol and an alkyl halide in the presence of an acid catalyst. This reaction produces an ether, which is then reacted with 3-bromo-5-fluoro-2-methylphenol to produce the desired product. Other methods of synthesis include the Sandmeyer reaction, the Ullmann reaction, and the Mitsunobu reaction.

properties

IUPAC Name

3-bromo-5-(3-fluoro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c1-8-12(3-2-4-13(8)15)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXDCQZKNAHQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686378
Record name 5-Bromo-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(3-fluoro-2-methylphenyl)phenol

CAS RN

1261933-24-7
Record name 5-Bromo-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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